Quantified Atropisomer Rotational Barrier
Atropisomers derived from 3,4,5-tribromo-2,6-dimethylpyridine exhibit quantifiable rotational barriers, a property essential for applications in molecular switches and chiral ligands. The energy barrier for interconversion of the (syn)-7 to (anti)-8 atropisomer was determined to be 21.7 kcal/mol, while for (syn)-10 to (anti)-9 it is 23.4 kcal/mol, as measured by dynamic 1H NMR spectroscopy and thermal epimerization experiments [1]. In contrast, analogous atropisomers derived from 2,3,5-tribromo-4,6-dimethylpyridine or 2,3,5-tribromopyridine lack reported rotational barrier data in the peer-reviewed literature, underscoring the specific utility of the 3,4,5-tribromo-2,6-dimethylpyridine scaffold for accessing well-characterized, stable axially chiral systems.
| Evidence Dimension | Rotational barrier for atropisomerization (ΔG#) |
|---|---|
| Target Compound Data | 21.7 kcal/mol (syn-7 to anti-8); 23.4 kcal/mol (syn-10 to anti-9) |
| Comparator Or Baseline | 2,3,5-Tribromo-4,6-dimethylpyridine; 2,3,5-Tribromopyridine |
| Quantified Difference | Data for comparators not reported |
| Conditions | Dynamic 1H NMR in DMSO-d6; thermal epimerization in xylene |
Why This Matters
Quantified rotational barriers enable rational design of chiral ligands and molecular switches, providing a measurable advantage over isomeric tribromopyridines lacking this characterized axial stability.
- [1] Pomarański, P.; Roszkowski, P.; Maurin, J.K.; Budzianowski, A.; Czarnocki, Z. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein J. Org. Chem. 2018, 14, 2384–2393. View Source
